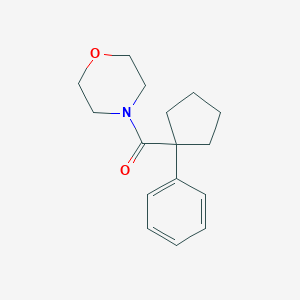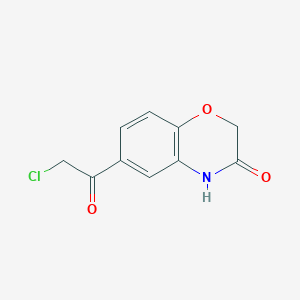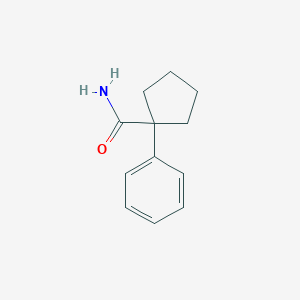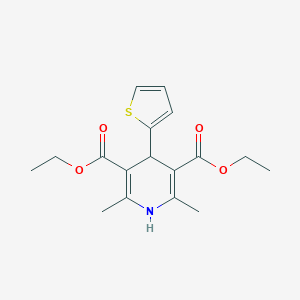
4'-Bromochalcone
Overview
Description
4’-Bromochalcone is an organic compound belonging to the chalcone family, characterized by the presence of a bromine atom at the para position of the phenyl ring. Chalcones are a group of compounds with a 1,3-diarylprop-2-en-1-one framework, known for their diverse biological activities and synthetic versatility. 4’-Bromochalcone is particularly notable for its applications in organic synthesis and potential therapeutic properties.
Mechanism of Action
Target of Action
4’-Bromochalcone is a type of chalcone, a class of compounds known for their diverse pharmacological activities Chalcones are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, oxidation, and cancer pathways .
Mode of Action
They can inhibit or activate enzymes, bind to receptors, and interfere with cellular signaling pathways
Biochemical Pathways
Chalcones, including 4’-Bromochalcone, are known to affect several biochemical pathways. They have been shown to possess antioxidant properties, which means they can neutralize reactive oxygen species that are often involved in inflammation and cancer . Additionally, chalcones can modulate a number of signaling molecules and cascades related to disease modification .
Pharmacokinetics
The chemical structure of 4’-bromochalcone suggests that it may be lipophilic, which could influence its absorption and distribution in the body
Result of Action
The result of 4’-Bromochalcone’s action would depend on its specific targets and mode of action. Given its antioxidant properties, it may help to reduce oxidative stress in cells, which could potentially protect against inflammation and cancer . .
Action Environment
The action of 4’-Bromochalcone, like other chalcones, can be influenced by various environmental factors. For example, the temperature and pH of the environment could affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or lipids, could potentially affect the compound’s absorption and distribution .
Biochemical Analysis
Biochemical Properties
For instance, chalcone synthase (CHS) is an enzyme that plays a crucial role in the biosynthesis of chalcones
Cellular Effects
The cellular effects of 4’-Bromochalcone are also not fully elucidated. Chalcones are known to influence cell function in various ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4’-Bromochalcone is not completely understood. It’s known that chalcones can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It’s been reported that the synthesis of 4’-Bromochalcone can be achieved at room temperature, suggesting some level of stability .
Metabolic Pathways
Chalcones are known to be involved in the flavonoid biosynthesis pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Bromochalcone can be synthesized through the aldol condensation reaction between 4-bromoacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction can be carried out under conventional heating or microwave irradiation. In the conventional method, the reaction mixture is stirred at room temperature, while in the microwave-assisted method, the reaction mixture is irradiated at a power of 140 watts . The product is then isolated by crystallization and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Industrial Production Methods: Industrial production of 4’-Bromochalcone typically involves large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis is gaining popularity due to its efficiency and reduced reaction time .
Chemical Reactions Analysis
4’-Bromochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction of 4’-Bromochalcone can yield the corresponding dihydrochalcone.
Substitution: The bromine atom in 4’-Bromochalcone can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Bromochalcone has a wide range of scientific research applications:
Comparison with Similar Compounds
4’-Bromochalcone can be compared with other similar compounds such as 4-chlorochalcone and 4-methylchalcone. While all these compounds share the chalcone framework, the presence of different substituents on the phenyl ring imparts unique properties to each compound:
4-Chlorochalcone: Similar in structure but contains a chlorine atom instead of bromine.
4-Methylchalcone: Contains a methyl group instead of bromine, leading to differences in its chemical reactivity and biological properties.
The uniqueness of 4’-Bromochalcone lies in its specific reactivity due to the bromine atom, which can participate in various substitution reactions and influence the compound’s biological activities.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHDTKUBDZUMNH-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030922 | |
| Record name | 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-27-2, 22966-23-0 | |
| Record name | 4'-Bromochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Bromochalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)





